![molecular formula C7H11N3O B2384329 [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1249379-48-3](/img/structure/B2384329.png)
[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol
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Overview
Description
[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol, also known as CPM-TMZ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a triazole derivative that has been synthesized using a variety of methods, and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry . They have been incorporated into polymers for use in solar cells .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They have a strong dipole moment and hydrogen bonding ability .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Chemical Biology
1,2,3-triazoles are used in chemical biology . They are part of essential building blocks like amino acids, nucleotides, etc .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They have a strong dipole moment and hydrogen bonding ability .
Materials Science
1,2,3-triazoles are used in materials science . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have been reported to show promising anticancer activity . These compounds are believed to interact with the aromatase enzyme, a member of the cytochrome P450 superfamily . Aromatase plays a crucial role in the biosynthesis of estrogen, making it a potential therapeutic target for certain types of cancer .
Mode of Action
This inhibition could potentially lead to a decrease in estrogen production, which could have a therapeutic effect in estrogen-dependent cancers .
Biochemical Pathways
Given the potential interaction with aromatase, it can be inferred that the compound may affect the steroidogenesis pathway, specifically the conversion of androgens to estrogens .
Result of Action
If the compound acts as an aromatase inhibitor, it could potentially lead to a decrease in estrogen levels, which could inhibit the growth of estrogen-dependent cancer cells .
properties
IUPAC Name |
[1-(cyclopropylmethyl)triazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-5-7-4-10(9-8-7)3-6-1-2-6/h4,6,11H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXRQMMTOQVNIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol |
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